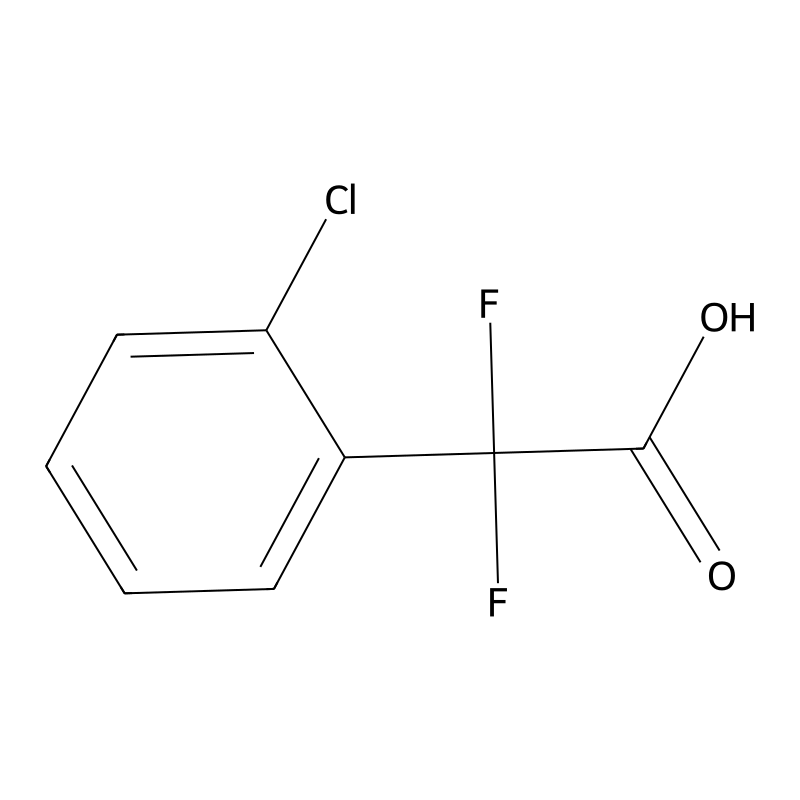2-(2-Chlorophenyl)-2,2-difluoroacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties
2-(2-Chlorophenyl)-2,2-difluoroacetic acid is an organic molecule with the chemical formula C₈H₅ClF₂O₂. It is classified as an aromatic carboxylic acid due to the presence of a benzene ring (aromatic) and a carboxylic acid group (COOH). Several commercial suppliers offer this compound, typically for research purposes [, , ].
Potential Applications
Scientific literature mentions 2-(2-chlorophenyl)-2,2-difluoroacetic acid in the context of studies on fluorinated organic compounds. These studies investigate the unique properties of carbon-fluorine bonds, which can be highly stable and influence the reactivity of surrounding molecules [, ]. Research on fluorinated carboxylic acids has applications in various fields, including:
- Medicinal chemistry: Fluorine substitution can improve the potency and bioavailability of pharmaceutical drugs [].
- Material science: Fluorinated molecules are being explored for their potential use in developing new materials with specific properties [].
- Agricultural chemistry: Fluorine-containing molecules can be investigated for their potential use as herbicides or insecticides [].
2-(2-Chlorophenyl)-2,2-difluoroacetic acid is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and two fluorine atoms attached to the acetic acid moiety. Its molecular formula is C₈H₅ClF₂O₂, and it has a molecular weight of approximately 206.57 g/mol. The compound is typically presented as a white to pale yellow crystalline powder and is known for its potential applications in medicinal chemistry and organic synthesis .
- Corrosivity: Haloacetic acids are corrosive and can irritate skin and eyes [].
- Toxicity: Some haloacetic acids are known to be toxic, and this compound's potential toxicity is unknown.
Further Exploration
Given the limited information, further exploration might involve:
- Scientific databases: Searching databases like SciFinder or Reaxys for research articles mentioning the compound.
- Patent databases: Searching for patents mentioning the compound, which might provide clues about its synthesis or applications.
- Chemical suppliers: Contacting chemical suppliers who might offer the compound and have access to safety data sheets (SDS) with more information on its properties and hazards.
- Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Fluorination Reactions: The difluoromethyl group can act as a leaving group in reactions, making it useful in synthesizing other fluorinated compounds.
- Acid-Base Reactions: As an acid, it can react with bases to form salts, which may be useful in further synthetic pathways .
The synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid can be achieved through several methods:
- Direct Fluorination: Starting from 2-chloroacetic acid, fluorination can be performed using fluorinating agents.
- Substitution Reactions: Chlorinated phenols can be reacted with difluoroacetic acid derivatives to yield the desired compound.
- Multi-step Synthesis: More complex synthetic routes may involve several steps including protection-deprotection strategies and coupling reactions to introduce the chlorophenyl group .
The applications of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid are diverse:
- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs due to its unique chemical properties.
- Agricultural Chemicals: Its derivatives may be utilized in developing agrochemicals with enhanced efficacy.
- Research Tool: It is used in laboratories for studying reaction mechanisms involving fluorinated compounds .
Interaction studies involving 2-(2-Chlorophenyl)-2,2-difluoroacetic acid focus on its reactivity with biological molecules and other chemical entities. Key findings include:
- Reactivity with Enzymes: Investigations into how this compound interacts with specific enzymes could provide insights into its potential therapeutic uses.
- Binding Affinity Studies: Studies assessing binding affinities with target proteins are crucial for understanding its biological activity and potential as a drug candidate .
Several compounds share structural similarities with 2-(2-Chlorophenyl)-2,2-difluoroacetic acid. A comparison highlights its unique features:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-(3-Chlorophenyl)-2,2-difluoroacetic acid | 1027513-91-2 | 0.98 |
| 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | 475301-73-6 | 0.98 |
| 3,5-Dichlorophenyldifluoroacetic acid | 1260762-88-6 | 0.96 |
| 2-(4-Chlorophenyl)-2-fluoroacetic acid | 74590-69-5 | 0.88 |
| Methyl 2-(4-chlorophenyl)-2,2-difluoroacetate | 1393558-32-1 | 0.89 |
The uniqueness of 2-(2-Chlorophenyl)-2,2-difluoroacetic acid lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which influence its chemical reactivity and biological properties compared to other similar compounds .








